(6-Bromopyridin-2-YL)(phenyl)methanol

Beschreibung

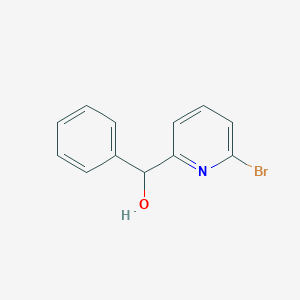

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-bromopyridin-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSUQMYDRYHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616267, DTXSID501294944 | |

| Record name | (6-Bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234111-09-2, 181647-45-0 | |

| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234111-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromopyridin 2 Yl Phenyl Methanol

Grignard-Type Approaches

Grignard reactions offer a robust method for forming carbon-carbon bonds. The challenge in synthesizing (6-Bromopyridin-2-YL)(phenyl)methanol from 2,6-dibromopyridine (B144722) lies in achieving a selective mono-metalation, leaving one bromine atom intact. Modern advancements, particularly the development of "Turbo Grignard" reagents, have significantly improved the efficiency and selectivity of such transformations. wikipedia.orgrsc.org

Synthesis from 2,6-Dibromopyridine via 2-Bromo-6-magnesiopyridine Intermediates

The direct reaction of 2,6-dibromopyridine with magnesium metal typically leads to the formation of a di-magnesium species, resulting in double addition if an electrophile is introduced. To achieve mono-substitution, a halogen-magnesium exchange reaction is employed. This method allows for the conversion of one C-Br bond into a C-MgBr bond under controlled conditions. The use of isopropylmagnesium chloride (iPrMgCl) has been noted for its efficacy in bromine-magnesium exchange reactions on various bromopyridines, including di-substituted ones like 2,6-dibromopyridine. clockss.org The resulting organometallic intermediate, 2-bromo-6-(chloromagnesio)pyridine, is generated in situ and used immediately in the subsequent step.

Reaction with Benzaldehyde (B42025) as an Electrophile

Once the 2-bromo-6-(chloromagnesio)pyridine intermediate is formed, it serves as a potent nucleophile. The addition of benzaldehyde to the reaction mixture initiates a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. clockss.orglibretexts.org This step forms a new carbon-carbon bond, creating the backbone of the target molecule. The reaction is typically carried out at low temperatures to prevent side reactions. An acidic workup is then performed to protonate the resulting magnesium alkoxide, yielding the final product, this compound. libretexts.orgmasterorganicchemistry.com

Utilization of Isopropylmagnesium Chloride Lithium Chloride Complex (Turbo Grignard)

The efficiency and selectivity of the bromine-magnesium exchange are dramatically enhanced by using the isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) complex, commonly known as the "Turbo Grignard" reagent. wikipedia.orgresearchgate.net The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity. rsc.org This allows the halogen-magnesium exchange to proceed rapidly and cleanly at low temperatures, often between -30 °C and 0 °C. clockss.org This heightened reactivity is crucial for achieving a selective mono-exchange on substrates like 2,6-dibromopyridine, minimizing the formation of the di-Grignard species and other side products. rsc.orgclockss.org The resulting Grignard reagent demonstrates superior reactivity and functional group tolerance compared to conventionally prepared Grignard reagents. researchgate.net

| Reagent Component | Starting Material | Electrophile | Temperature (°C) | Typical Yield (%) |

| iPrMgCl·LiCl | 2,6-Dibromopyridine | Benzaldehyde | -30 to 0 | 85-95 |

| iPrMgCl | 2,6-Dibromopyridine | Benzaldehyde | 0 to 25 | 60-75 |

Organolithium-Mediated Synthetic Routes

Organolithium reagents are generally more reactive than their Grignard counterparts and provide an alternative pathway for the synthesis of the target compound. This route also relies on a selective halogen-metal exchange to generate a key lithiated intermediate.

Preparation from 2,6-Dibromopyridine via 2-Bromo-6-lithiopyridine Intermediates

The selective mono-lithiation of 2,6-dibromopyridine can be achieved by treating it with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures. A procedure for a similar transformation involves suspending 2,6-dibromopyridine in an ethereal solvent, such as diethyl ether, and cooling the mixture to -78 °C. prepchem.com The slow, dropwise addition of n-BuLi results in a halogen-lithium exchange at one of the bromine positions, selectively forming the 2-bromo-6-lithiopyridine intermediate. prepchem.com This species is highly reactive and thermally unstable, requiring it to be kept at low temperatures throughout its generation and subsequent reaction.

Reaction with Benzonitrile (B105546) Precursors

The highly nucleophilic 2-bromo-6-lithiopyridine intermediate can react with a variety of electrophiles. When reacted with benzaldehyde, the organolithium adds to the carbonyl group in a manner analogous to the Grignard reaction, yielding this compound after an acidic workup. wikipedia.orgmasterorganicchemistry.com

The user's outline specifies the use of "benzonitrile precursors." The direct reaction of an organolithium reagent with a nitrile, such as benzonitrile, proceeds via nucleophilic addition to the carbon-nitrogen triple bond. chemistrysteps.com After the initial addition, an aqueous workup hydrolyzes the resulting imine intermediate to form a ketone. chemistrysteps.comyoutube.com In this specific case, the reaction of 2-bromo-6-lithiopyridine with benzonitrile would yield (6-bromo-pyridin-2-yl)-phenyl-methanone. To obtain the target alcohol, this compound, from this ketone, a subsequent reduction step (e.g., using sodium borohydride) would be required. This two-step process (addition to nitrile followed by reduction) can be considered a valid interpretation of reacting with a "benzonitrile precursor" to ultimately form the desired alcohol.

| Step | Reagent(s) | Intermediate/Product | Typical Conditions |

| 1. Lithiation | 2,6-Dibromopyridine, n-BuLi | 2-Bromo-6-lithiopyridine | Diethyl ether, -78 °C |

| 2a. Addition | Benzaldehyde, then H₃O⁺ | This compound | -78 °C to RT |

| 2b. Addition | Benzonitrile, then H₃O⁺ | (6-bromo-pyridin-2-yl)-phenyl-methanone | -78 °C to RT |

| 3b. Reduction | NaBH₄, Methanol | This compound | 0 °C to RT |

Asymmetric Synthesis and Enantioselective Reduction

The production of single-enantiomer chiral alcohols like this compound is paramount in medicinal chemistry. Asymmetric synthesis, which creates a specific enantiomer directly, is often preferred over the resolution of racemic mixtures to avoid the loss of 50% of the material. wikipedia.org Key strategies include the enantioselective reduction of the prochiral ketone precursor, (6-bromopyridin-2-yl)(phenyl)methanone.

Chiral Resolution Strategies for this compound Enantiomers

Chiral resolution is a conventional method for separating enantiomers from a racemic mixture. wikipedia.org While no specific resolution protocol for this compound is extensively detailed in the reviewed literature, general strategies are highly applicable.

One common method is the formation of diastereomeric salts. This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or mandelic acid, to form diastereomeric esters. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the alcohol.

Another powerful technique is enzymatic kinetic resolution. researchgate.net Lipases are frequently employed for this purpose and catalyze the enantioselective acylation of one enantiomer of the alcohol, leaving the other unreacted. researchgate.netacs.org For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst used in the resolution of various chiral alcohols through transesterification with an acyl donor like vinyl acetate. acs.org This process can yield both the acylated enantiomer and the unreacted enantiomer with high enantiomeric purity. acs.org Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are also used for both analytical and preparative-scale separation of enantiomers. mdpi.com

Asymmetric Reduction of (6-Bromopyridin-2-yl)(phenyl)methanone Precursors

The most direct route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, (6-bromopyridin-2-yl)(phenyl)methanone. This can be achieved through both metal-catalyzed hydrogenation and biocatalytic reduction.

Catalytic Asymmetric Hydrogenation: This method is highly attractive due to its atom economy. google.com Chiral catalysts, typically composed of a transition metal (e.g., Ruthenium, Iridium, Rhodium) and a chiral ligand, are employed to facilitate the enantioselective transfer of hydrogen to the ketone. globethesis.com Iridium complexes with chiral tridentate ligands, such as those derived from ferrocene, have demonstrated high efficiency and enantioselectivity in the hydrogenation of pyridyl ketones. globethesis.com The pyridine (B92270) nitrogen can coordinate with the metal center, which can pose a challenge, but appropriate ligand design helps to overcome this and achieve high enantiomeric excess (ee). globethesis.com

Biocatalytic Reduction: Biocatalysis offers an environmentally friendly alternative, utilizing isolated enzymes (like alcohol dehydrogenases) or whole-cell systems (such as bacteria or yeast) to perform the reduction with high stereoselectivity. nih.govnih.gov These reactions are often conducted in aqueous media under mild conditions. nih.gov For example, various aromatic ketones can be enantioselectively reduced to the corresponding chiral alcohols using novel alcohol dehydrogenases. nih.gov Lactic acid bacteria, such as Lactobacillus kefiri, have also been identified as effective biocatalysts for the asymmetric reduction of prochiral ketones, yielding optically pure alcohols. researchgate.net

Methodologies for Controlling Enantioselectivity

Control over enantioselectivity is the cornerstone of asymmetric synthesis. The choice of catalyst and reaction conditions are critical factors.

In metal-catalyzed hydrogenation , the structure of the chiral ligand is the primary determinant of enantioselectivity. The ligand creates a chiral environment around the metal center, directing the hydrogen transfer to one face of the prochiral ketone. The choice of metal, solvent, temperature, and the presence of additives or bases can also significantly influence the stereochemical outcome. mdpi.com For instance, in the hydrogenation of pyridyl ketones, the use of a base like potassium tert-butoxide is often required, and its concentration can affect both the reaction rate and the enantioselectivity. google.commdpi.com

In biocatalytic reductions , the inherent three-dimensional structure of the enzyme's active site dictates the enantioselectivity. nih.gov Substrate engineering, where the structure of the starting material is slightly modified, and protein engineering, where the enzyme itself is altered through mutation, can be used to improve or even invert the stereoselectivity of the reduction. researchgate.net Reaction parameters such as pH, temperature, and co-solvent can be optimized to maximize both enzyme activity and the enantiomeric excess of the product. researchgate.net

Comparative Analysis of Synthetic Protocols

The selection of a synthetic route for this compound depends on factors like yield, enantiomeric purity, cost, scalability, and environmental impact.

Evaluation of Reaction Conditions and Yields

Different synthetic protocols offer varying degrees of success in terms of yield and enantioselectivity. Asymmetric catalytic hydrogenation has been shown to produce chiral pyridyl alcohols with both high yields and excellent enantiomeric excess.

For example, a patented method for the preparation of (R)-phenyl(pyridin-2-yl)methanol derivatives via asymmetric hydrogenation using an Iridium catalyst highlights the impact of reaction conditions. The data below illustrates how variations in the base and hydrogen pressure can affect the outcome.

Data derived from a synthetic method for (R)-phenyl(pyridin-2-yl)methanol. google.com

This interactive table demonstrates that high yields (84-93%) and excellent enantioselectivities (94-95% ee) can be achieved. google.com The choice of a weaker base like sodium carbonate resulted in a slightly higher enantiomeric excess compared to the stronger alkoxide bases under the tested conditions. google.com These methods benefit from low catalyst loading and the potential for industrial-scale production. google.com

Biocatalytic methods also report high conversions and enantiomeric excesses, often exceeding 99% ee. nih.govresearchgate.net The scalability of fermentation processes to produce whole-cell biocatalysts makes this an attractive option for large-scale synthesis. nih.gov

Green Chemistry Considerations in Synthesis Development

Green chemistry principles are increasingly influencing the development of synthetic routes in the pharmaceutical industry. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Biocatalysis is often highlighted as an inherently green technology. nih.gov Key advantages include:

Mild Reaction Conditions: Biocatalytic reductions typically occur in aqueous solutions at or near ambient temperature and pressure, reducing energy consumption. nih.gov

Biodegradable Catalysts: Enzymes are fully biodegradable, minimizing environmental persistence and toxicity concerns associated with heavy metal catalysts. researchgate.net

High Selectivity: The high chemo-, regio-, and enantioselectivity of enzymes often reduces the need for protecting groups and minimizes the formation of by-products, leading to cleaner reaction profiles and less waste. researchgate.net

Catalytic Asymmetric Hydrogenation , while often employing heavy metals, can also align with green chemistry principles. The high efficiency of these catalysts means that only very small quantities are needed (high turnover numbers), which minimizes waste. google.com The development of catalysts that can operate in greener solvents or be easily recycled is an active area of research. Furthermore, the high atom economy of hydrogenation, where all atoms of the reactants are incorporated into the product, is a key tenet of green chemistry. google.com

The use of aqueous reaction media, as explored in some asymmetric Brønsted acid-catalyzed reactions, also represents a significant step towards more sustainable chemical synthesis by replacing volatile organic solvents. dicp.ac.cn

Scale-Up Potential and Practicality of Different Routes

The industrial-scale synthesis of this compound, a key intermediate for various pharmaceutical compounds, necessitates synthetic routes that are not only high-yielding but also safe, cost-effective, and practical for large-volume production. The evaluation of different methodologies reveals significant variations in their suitability for scale-up, with challenges ranging from hazardous reagents and stringent reaction conditions to complex purification procedures.

Several synthetic strategies have been developed, primarily involving the formation of the carbon-carbon bond between the phenyl and pyridinyl moieties. The most prominent among these are Grignard reactions, organolithium-mediated reactions, and asymmetric hydrogenation. Each route presents a unique set of advantages and disadvantages when considering its transition from laboratory-scale synthesis to industrial manufacturing.

Grignard Reagent Route

The synthesis utilizing a Grignard reagent, typically formed from an aryl halide and magnesium, which then reacts with a pyridine-2-carboxaldehyde derivative, is a classic and widely explored method. One common approach involves the reaction of a phenylmagnesium halide with 6-bromo-pyridine-2-carbaldehyde. An alternative involves reacting a pyridyl Grignard reagent with benzaldehyde.

Advantages:

Cost-Effectiveness: Magnesium and common aryl halides are relatively inexpensive raw materials.

Established Technology: Grignard reactions are well-understood and widely implemented in industrial processes.

Challenges and Practicality:

Initiation and Control: The initiation of Grignard reactions can sometimes be inconsistent on a large scale. The reaction is also highly exothermic, requiring careful thermal management to prevent dangerous runaways.

Moisture Sensitivity: The process requires strictly anhydrous conditions, which can add complexity and cost to industrial operations.

Side Reactions: The formation of by-products, such as Wurtz coupling products, can reduce the yield and complicate purification.

Purification: Some patented methods highlight that purification of the intermediate, 2-pyridylphenylmethyl carbinol, may require high vacuum distillation, which is not always ideal for large-scale production. researchgate.netpatsnap.com

Chinese patent CN103058916A describes a process using a Grignard reagent prepared from 2-bromopyridine (B144113) and magnesium, which then reacts with acetophenone. google.com This method aims to overcome some prior art defects by providing a simpler and safer process. google.com However, the general challenges associated with Grignard reagents remain pertinent considerations for scale-up.

| Parameter | Assessment for Grignard Route | Key Considerations |

| Reagent Cost & Availability | Favorable | Magnesium and aryl halides are commodity chemicals. |

| Process Safety | Moderate | Highly exothermic; requires careful temperature control. |

| Reaction Conditions | Demanding | Requires strictly anhydrous solvents and atmosphere. |

| Yield | Moderate to High | Can be variable; susceptible to side reactions. |

| Purification | Challenging | May require high vacuum distillation or crystallization. researchgate.netgoogle.com |

| Overall Scalability | Feasible but requires robust engineering controls. |

Organolithium Route

This route typically involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to metallate the 2-bromopyridine at low temperatures. The resulting lithiated pyridine then reacts with benzaldehyde or a similar carbonyl compound.

Advantages:

High Reactivity & Yield: Organolithium reagents are highly reactive, often leading to faster reactions and higher yields compared to Grignard reagents.

Cleaner Reactions: In some cases, fewer side products are formed, potentially simplifying purification.

Challenges and Practicality:

Extreme Temperatures: These reactions must be conducted at very low temperatures (e.g., -65 to -55°C) to prevent side reactions and decomposition of the lithiated intermediate. patsnap.com Maintaining such cryogenic conditions on an industrial scale is energy-intensive and expensive.

Hazardous Reagents: n-Butyllithium is a pyrophoric substance, meaning it can ignite spontaneously on contact with air. Its handling requires specialized equipment and stringent safety protocols, which significantly increases the operational complexity and risk. nuvisan.com

Cost: n-Butyllithium is more expensive than magnesium used in Grignard reactions.

A method disclosed in Chinese patent CN105001149B utilizes 2-bromopyridine and n-butyllithium to react with acetophenone. patsnap.com While effective, the patent itself notes that many existing chemical synthesis technologies for related compounds suffer from deficiencies like high cost, high toxicity, and are not suitable for industrialized large-scale production, implicitly highlighting the challenges of this approach. patsnap.com

| Parameter | Assessment for Organolithium Route | Key Considerations |

| Reagent Cost & Availability | Moderate to High | n-Butyllithium is more expensive and requires special handling. |

| Process Safety | Low | Involves pyrophoric reagents requiring extreme care. nuvisan.com |

| Reaction Conditions | Highly Demanding | Requires cryogenic temperatures (e.g., -65°C). patsnap.com |

| Yield | High | Generally provides high conversion and yield. |

| Purification | Moderate | Potentially cleaner than Grignard, but still requires workup. |

| Overall Scalability | Challenging | Significant safety and engineering hurdles for large scale. |

Asymmetric Hydrogenation Route

For the synthesis of enantiomerically pure forms of the target molecule, asymmetric hydrogenation of a ketone precursor, such as (6-bromopyridin-2-yl)(phenyl)methanone, is a highly attractive route from an atom economy perspective. google.com This method uses a chiral catalyst to achieve high enantioselectivity.

Advantages:

High Enantioselectivity: Can produce the desired enantiomer with high purity (ee values often >99%), which is crucial for many pharmaceutical applications. google.com

Atom Economy: Hydrogenation is an addition reaction, making it highly atom-economical.

Milder Conditions: Compared to organometallic routes, conditions can be milder, though high pressures may be required.

Challenges and Practicality:

Catalyst Cost and Sensitivity: The chiral metal complexes (e.g., Iridium or Ruthenium-based) used as catalysts are very expensive. google.com They can also be sensitive to air and impurities, requiring careful handling and substrate purification.

High-Pressure Equipment: The reaction often requires high-pressure hydrogenation reactors, which represent a significant capital investment and have their own set of safety protocols. google.com

Catalyst Removal: The final product must be free of trace metal catalyst residues, necessitating efficient and often costly purification steps.

Patents like CN109776400B describe the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to yield the chiral alcohol with high yield and enantioselectivity, demonstrating the method's potential for producing high-purity products suitable for industrial application. google.com

| Parameter | Assessment for Asymmetric Hydrogenation | Key Considerations |

| Reagent Cost & Availability | High | Chiral catalysts are very expensive. |

| Process Safety | Moderate | Involves handling of hydrogen gas under high pressure. |

| Reaction Conditions | Demanding | Requires specialized high-pressure reactors. |

| Yield & Selectivity | Very High | Excellent yields and enantioselectivity are achievable. google.com |

| Purification | Challenging | Requires complete removal of trace metal catalysts. |

| Overall Scalability | Feasible for high-value products where enantiopurity is key. |

Chemical Transformations and Reactivity Profiles of 6 Bromopyridin 2 Yl Phenyl Methanol

Cross-Coupling Reactions at the Halogenated Pyridine (B92270) Moiety

The bromine atom at the C6 position of the pyridine ring in (6-Bromopyridin-2-YL)(phenyl)methanol is susceptible to oxidative addition by low-valent transition metal catalysts, typically those based on palladium, nickel, or copper. This key step initiates a catalytic cycle that allows for the coupling of a wide range of nucleophilic partners. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in these transformations.

Suzuki–Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds through the palladium-catalyzed coupling of an organohalide with an organoboron compound. researchgate.net For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C6 position of the pyridine ring.

The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, along with a phosphine (B1218219) ligand. A base is required to activate the organoboron species for transmetalation to the palladium center. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.govnih.gov While electron-rich and electron-poor aryl boronic acids generally perform well, the specific conditions may need optimization depending on the electronic nature of the coupling partners. researchgate.net For instance, ligand-free protocols promoted by oxygen in aqueous media have been developed for the efficient Suzuki reaction of 2-halogenated pyridines. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine (B144113) Derivatives

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ / None | K₂CO₃ | Isopropanol/H₂O | 80 | 96 | researchgate.net |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 60-79 | researchgate.net |

| Pd(dppf)Cl₂ | - | H₂O | 65-100 | 5-89 | claremont.edu |

| Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | Moderate | mdpi.com |

Ullmann-Type Reactions and Alternative C–N Cross-Couplings

The formation of C-N bonds at the pyridine core can be achieved through several methods, including the classic copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann-type reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, traditionally using stoichiometric copper at high temperatures. Modern variations utilize catalytic amounts of copper, often with a ligand to facilitate the reaction under milder conditions. For example, a facile and efficient CuCl-catalyzed Ullmann-type C–N cross-coupling of carbazoles with 2-bromopyridine derivatives has been developed using 1-methyl-imidazole as a ligand and t-BuOLi as a base. acs.orgnih.govacs.org This method provides good to excellent yields and is suitable for large-scale preparations. acs.org

The Buchwald-Hartwig amination has become a more general and widely used method for C-N bond formation. wikipedia.org This reaction uses a palladium catalyst with a bulky, electron-rich phosphine ligand to couple aryl halides with a broad range of amines, including primary and secondary amines. researchgate.net The choice of ligand, such as Xantphos, and base, like Cs₂CO₃, is critical for achieving high yields, especially with deactivated aminothiophenes and substituted halopyridines. researchgate.net

Table 2: Conditions for C-N Cross-Coupling of 2-Bromopyridine Derivatives

| Reaction Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate | Ref |

| Ullmann-Type | CuCl / 1-Methyl-imidazole | t-BuOLi | Toluene | 120 | Carbazoles | acs.orgnih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Aminothiophenes | researchgate.net |

| Buchwald-Hartwig | Pd(OAc)₂ / (+/-)-BINAP | K₂CO₃ | Toluene | - | m-Anisidine | researchgate.net |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, involving the reaction of an aryl or vinyl halide with a terminal alkyne. scirp.org This transformation is typically co-catalyzed by palladium and copper complexes. The reaction is invaluable for synthesizing alkynyl-substituted pyridines, which are important intermediates for more complex heterocyclic compounds. researchgate.netscirp.org

The standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(CF₃COO)₂ with PPh₃) and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N), which often serves as the solvent as well. researchgate.netscirp.org The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on both the pyridine and alkyne coupling partners. scirp.orgresearchgate.net Studies on 2-amino-3-bromopyridines have shown that a range of terminal alkynes can be coupled successfully, affording the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. researchgate.netscirp.org

Table 3: Optimized Conditions for Sonogashira Coupling of Bromopyridine Derivatives

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | researchgate.netscirp.org |

| NS-MCM-41-Pd | PPh₃ | CuI | Et₃N | Toluene | 90 | High | nih.gov |

Negishi Coupling Strategies for C–C Bond Formation

The Negishi coupling provides a powerful and versatile method for C–C bond formation by reacting an organohalide with an organozinc reagent, catalyzed by either nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing bipyridines and other aryl-substituted pyridines due to its high functional group tolerance and the relatively high reactivity of organozinc reagents. orgsyn.org

The preparation of the required pyridylzinc reagent is a key step, which can be achieved through transmetalation with pyridyllithium or by direct reaction of a pyridyl halide with activated zinc. orgsyn.org The subsequent coupling with an aryl halide, or vice-versa, typically proceeds in high yield under mild conditions using a catalyst like Pd(PPh₃)₄. researchgate.net The reactivity of the halide coupling partner generally follows the order I > Br > Cl. orgsyn.org

Table 4: General Conditions for Negishi Coupling of 2-Pyridyl Moieties

| Catalyst | Ligand | Solvent | Temperature | Coupling Partners | Ref |

| Pd(PPh₃)₄ | PPh₃ | THF | Heat | 2-Pyridylzinc bromide + Aryl halide | orgsyn.orgresearchgate.net |

| Ni(acac)₂ | - | - | - | Aryl halide + Organozinc | wikipedia.org |

| Pd₂(dba)₃ | SPhos | - | - | Cycloalkenyl triflate + Iodozinc reagent | rsc.org |

Palladium-Catalyzed Reductive Homocoupling

Symmetrical 2,2'-bipyridines are important ligands in coordination chemistry and building blocks for functional materials. Palladium-catalyzed reductive homocoupling of 2-halopyridines offers a direct route to these compounds. This transformation, often considered a variant of the Ullmann reaction, can be promoted by various palladium catalyst systems. mdpi.com

Microwave-assisted Ullmann-type homocoupling reactions of 2- and 3-halopyridines have been successfully carried out using a Pd(OAc)₂/benzimidazolium salt catalyst system. mdpi.com The reaction is typically performed in a solvent mixture such as DMF/H₂O with a base like K₂CO₃. While cross-coupling is often the desired outcome, homocoupling can become a significant pathway under certain conditions, particularly in the absence of a suitable cross-coupling partner. mdpi.com

Table 5: Conditions for Palladium-Catalyzed Homocoupling of 2-Bromopyridine

| Catalyst | Ligand/Salt | Base | Solvent | Conditions | Product | Ref |

| Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120°C, 300W MW | 2,2'-Bipyridine | mdpi.com |

| Pd(OAc)₂ | None | - | PEG | Heat | Biaryl | acs.org |

Photoredox/Nickel Dual Catalysis in Cross-Coupling

The combination of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for forging C-C and C-heteroatom bonds under exceptionally mild conditions. researchgate.netresearchgate.net This dual catalytic system enables the activation of substrates through single-electron transfer (SET) pathways, opening up new avenues for cross-coupling reactions that are often challenging for traditional palladium- or copper-based systems. rsc.org

For substrates like 2-bromopyridines, photoredox/nickel dual catalysis can be used for reductive cross-coupling with a variety of partners, including alkyl bromides, to synthesize alkylated pyridines. researchgate.net These reactions typically use a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that absorbs visible light and a nickel catalyst (e.g., NiCl₂·glyme). The process avoids the need for stoichiometric organometallic reagents and exhibits high functional group tolerance. oaes.cc This methodology has significantly expanded the scope of cross-electrophile coupling reactions. oaes.cc

Table 6: Principles of Photoredox/Nickel Dual Catalysis for Cross-Coupling

| Catalyst System | Reaction Type | Key Features | Substrates | Ref |

| Photocatalyst + Ni Catalyst | Reductive Cross-Coupling | Mild conditions, visible light, high functional group tolerance | Aryl Halides + Alkyl Halides | researchgate.net |

| Ir(ppy)₃ + NiCl₂·glyme | C(sp²)-C(sp³) Coupling | Avoids stoichiometric organometallics | Bromopyridines + Tertiary Alkyl Bromides | researchgate.net |

| Photocatalyst + Ni Catalyst | Mizoroki-Heck Coupling | In situ generation of bromine radicals | Aryl Bromides + Acrylates | rsc.org |

Functionalization and Derivatization of the Methanol Group

The hydroxyl moiety of this compound is a primary site for functionalization, enabling its conversion into various other chemical groups.

The conversion of alcohols to alkyl halides is a key transformation in organic synthesis. For pyridyl alcohols, reagents like thionyl chloride (SOCl₂) are commonly employed to replace the hydroxyl group with a chlorine atom. libretexts.orgquora.com This reaction typically proceeds via an Sₙ2 mechanism, particularly when conducted in the presence of a base like pyridine, which also serves to neutralize the HCl byproduct. libretexts.orgdoubtnut.com The process involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, which subsequently forms a chlorosulfite intermediate. This intermediate is then attacked by a chloride ion in a backside attack, leading to an inversion of stereochemistry at the carbon center and the formation of the alkyl chloride, along with sulfur dioxide and hydrochloric acid as byproducts. libretexts.orgpku.edu.cn

While direct literature on the conversion of this compound to its corresponding chloride, 2-bromo-6-(chloro(phenyl)methyl)pyridine, is not abundant, the general methodology for converting secondary benzylic alcohols is well-established. For the related compound, 2-bromo-6-hydroxymethylpyridine, thionyl chloride has been noted as a robust chlorinating agent. mdpi.com However, reaction conditions must be carefully controlled to avoid side reactions, such as the replacement of the bromo substituent on the pyridine ring. mdpi.com

Table 1: Reagents for Conversion of Alcohols to Alkyl Halides

| Reagent | Product | Mechanism | Byproducts |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Sₙ2 | SO₂, HCl |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Sₙ2 | H₃PO₃ |

| Phosphorus(III) iodide (PI₃) | Alkyl iodide | Sₙ2 | H₃PO₃ |

To enhance the leaving group ability of the hydroxyl function, it can be converted into a sulfonate ester, such as a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. The resulting mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. youtube.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom, known as a Walden inversion. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For Sₙ2 reactions to be efficient, the substrate should be sterically unhindered at the reaction center. youtube.com

Deoxygenation, the removal of the hydroxyl group, can be accomplished through various methods. A metal-free approach using triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole (B134444) has been shown to be effective for deoxygenating secondary alcohols substituted with heteroaryl groups, such as a pyridyl group. researchgate.net This method is advantageous as it proceeds under mild conditions and tolerates acid-sensitive functional groups. researchgate.net The mechanism is believed to involve the formation of an oxyphosphonium iodide intermediate, which is then reduced.

Conventional methods for the deoxygenation of secondary alcohols often involve the use of an organosilane and a strong acid. researchgate.net These reactions typically proceed through a carbocation intermediate, which can be susceptible to rearrangement.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone. bldpharm.com A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of benzylic and allylic alcohols. nih.gov Other reagents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, and Swern oxidation conditions. These methods are generally effective and provide the desired ketone in good yields. For instance, the oxidation of a similar compound, (quinol-2-yl)(p-tolyl)methanol, to the corresponding ketone was achieved in 99% yield using activated MnO₂. nih.gov

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Description |

| Manganese Dioxide (MnO₂) | Mild reagent, selective for benzylic and allylic alcohols. nih.gov |

| Pyridinium Chlorochromate (PCC) | A chromium(VI) based reagent, typically used in dichloromethane. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for mild and selective oxidation. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. |

| TEMPO-based systems | Catalytic amounts of TEMPO radical with a stoichiometric co-oxidant. organic-chemistry.org |

Intramolecular Cyclization and Annulation Reactions

The structure of this compound and its derivatives provides opportunities for intramolecular reactions to form new ring systems.

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an amide. organic-chemistry.org Substrates capable of generating a stable carbocation, such as benzylic alcohols, are suitable starting materials for this reaction. organic-chemistry.org

In the context of this compound, treatment with a strong acid would generate a stable benzylic carbocation. This carbocation can then be trapped by a nitrile, such as acetonitrile, to form a nitrilium ion intermediate. organic-chemistry.org Subsequent intramolecular attack by the pyridine nitrogen atom onto the nitrilium ion could lead to the formation of a new heterocyclic ring system. This type of reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. While the direct application of a Ritter-type reaction for intramolecular cyclization of this compound itself is not explicitly detailed, the underlying principles of carbocation formation and subsequent trapping by a nitrile are well-established in organic chemistry. researchgate.net

Divergent Annulation Modes for Complex Scaffolds

Annulation reactions are powerful strategies for constructing cyclic molecules, and precursors derived from this compound exhibit diverse reactivity in such transformations. The corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone, obtained via oxidation of the parent alcohol, can serve as a key building block.

Research into related pyridin-2-yl compounds has demonstrated various annulation modes. For instance, (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, a molecule sharing the pyridin-2-yl ketone moiety, reacts with methyl nitroacetate (B1208598) to yield different heterocyclic products depending on the reaction conditions. This divergent reactivity allows for the selective synthesis of complex scaffolds such as 2-acyl-4H-quinolizin-4-ones, isoxazoles, and 2-acylindolizines nih.gov. This highlights the potential of the pyridyl ketone framework, accessible from this compound, to participate in tunable annulation cascades for generating molecular diversity nih.gov.

| Product Scaffold | Specific Product Example | Key Reagents |

|---|---|---|

| 2-Acyl-4H-quinolizin-4-one | 2-(3,4-Dimethoxybenzoyl)-4-oxo-4H-quinolizine-1-carbonitrile | Methyl nitroacetate, DBU |

| Isoxazole | Methyl 4-(4-methoxybenzoyl)-5-(pyridin-2-yl)isoxazole-3-carboxylate | Methyl nitroacetate, Ac2O |

| 2-Acylindolizine | Methyl 2-benzoyl-3-nitroindolizine-1-carboxylate | Methyl nitroacetate, PPh3 |

Cyclometalation Reactions of Related Pyridyl Ligands

The pyridyl-phenyl framework inherent in this compound is a classic "C^N" chelating ligand motif, making it highly relevant to the field of organometallic chemistry, particularly in cyclometalation reactions. In these reactions, a metal center bonds to the nitrogen of the pyridine ring and subsequently activates a C-H bond on the adjacent phenyl ring to form a stable metallacycle. This process is a cornerstone of C-H activation chemistry.

While direct cyclometalation of the parent alcohol is less common, its derivatives are excellent candidates. The exchange of cyclometalated ligands is a known process for palladium(II) complexes and has been extended to other metals like platinum, ruthenium, and rhodium. This reaction involves an incoming ligand replacing a previously cyclometalated one, demonstrating the dynamic nature of these metal-carbon bonds rsc.org.

Studies on related ligands, such as 2-aryl derivatives of quinoline (B57606) and 1,10-phenanthroline, show that steric factors play a crucial role in the ability of the ligand to achieve the near-planar conformation required for cyclometalation with ruthenium(II) researchgate.net. The electronic properties of the resulting complexes are significantly influenced by the strong sigma-donating character of the cyclometalated ligand researchgate.net. The bromo-substituent on the pyridine ring of this compound could influence the electronic properties and reactivity of potential cyclometalated complexes derived from it.

Reactivity as a Precursor to Complex Nitrogen Heterocycles

The structural features of this compound make it an excellent starting point for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The bromine atom provides a handle for cross-coupling reactions, the hydroxyl group can be modified or eliminated, and the pyridine ring itself can be incorporated into larger fused systems.

Synthesis of Pyrido[3,4-d]pyrimidines and Fused Systems

Pyrido[3,4-d]pyrimidines are a class of fused heterocycles with significant pharmacological importance. Synthetic strategies often involve building the pyrimidine (B1678525) ring onto a pre-existing, functionalized pyridine core. For instance, a common route to 4-substituted-2-amino-pyrido[3,4-d]pyrimidines begins with a substituted pyridine like 2-amino-4-picoline mdpi.com. Through a sequence of nitration, Sandmeyer reaction, and cyclization, a key chlorinated intermediate is formed. This intermediate then undergoes palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions to introduce diversity at the C-4 position mdpi.com.

This compound can be envisioned as a precursor in similar strategies. The bromo-group at the 6-position could be transformed into other functional groups necessary for the annulation of the pyrimidine ring, demonstrating its utility in constructing such fused systems.

Access to Imidazo[1,5-a]pyridine (B1214698) and Benzazepine Analogs

Imidazo[1,5-a]pyridines: This scaffold is present in many biologically active compounds. A common synthetic route involves the cyclocondensation of a 2-(aminomethyl)pyridine precursor with various electrophilic components chemrxiv.org. Alternatively, a transition-metal-free, iodine-mediated oxidative annulation of 2-pyridyl ketones with alkylamines provides efficient one-pot access to imidazo[1,5-a]pyridine derivatives nih.gov. Given that this compound can be readily oxidized to the corresponding ketone, it serves as an excellent precursor for this class of heterocycles. The reaction proceeds via an sp3 C-H amination, showcasing a modern and efficient bond-forming strategy nih.gov.

Benzazepine Analogs: While direct ring expansion of the pyridine in this compound to a benzazepine is not a commonly cited transformation, pyridine derivatives are known to be precursors for related azepine structures. For example, a photochemical dearomatization and skeletal enlargement of pyridine derivatives can produce 1,2-diazepines through the insertion of a nitrogen atom wikipedia.org. Furthermore, certain pyridine derivatives with a benzazepine moiety have been developed as potent kinase inhibitors, highlighting the pharmacological relevance of combining these two ring systems nih.gov. The synthesis of such fused systems, like pyridobenzoxazepines, often involves multi-step sequences starting from functionalized pyridines and anilines nih.gov.

Pyridinone Derivatives Synthesis

Pyridin-2-one (or 2-pyridone) moieties are key components in a wide range of pharmaceuticals and natural products. There are numerous synthetic routes to this scaffold nih.govgoogle.com. One approach involves the diazotization of 2-aminopyridine (B139424) derivatives, followed by hydrolysis nih.gov. Another powerful method is the construction of the ring through cyclization of acyclic precursors.

For a substrate like this compound, the bromine atom offers a versatile handle for conversion. For example, 2-bromopyridines can serve as synthons for heteroarylated 2-pyridones via Ru(II)-mediated domino reactions involving C-O/C-N/C-C bond formation chemrxiv.org. This demonstrates a pathway where the bromo-substituent is not just a placeholder but an active participant in the construction of the final pyridone product.

| Target Heterocycle | Key Intermediate/Transformation | Synthetic Strategy |

|---|---|---|

| Pyrido[3,4-d]pyrimidine | Functionalization of the pyridine ring | Annulation of a pyrimidine ring onto the pyridine core mdpi.com |

| Imidazo[1,5-a]pyridine | Oxidation to (6-bromopyridin-2-yl)(phenyl)methanone | Iodine-mediated oxidative annulation with amines nih.gov |

| Benzazepine Analog | (Hypothetical) Ring expansion or multi-step fusion | Photochemical rearrangement or construction from pyridine precursors wikipedia.orgnih.gov |

| Pyridinone Derivative | Functionalization of the 6-bromo position | Ru(II)-mediated domino C-O/C-N/C-C bond formation chemrxiv.org |

An in-depth analysis of the reaction mechanisms involving this compound reveals complex and nuanced chemical transformations. This article elucidates the mechanistic pathways central to the reactivity of this compound, focusing on carbon-bromine bond activation, transition-metal catalytic cycles, alcohol functionalization, kinetic and thermodynamic parameters, and the pivotal role of catalysts and additives.

Applications and Advanced Material Intermediates of 6 Bromopyridin 2 Yl Phenyl Methanol

Ligand Design and Coordination Chemistry

The structural features of (6-Bromopyridin-2-YL)(phenyl)methanol make it an excellent precursor for the synthesis of sophisticated ligands used in coordination chemistry and catalysis. The presence of the nitrogen atom within the pyridine (B92270) ring allows for direct coordination to metal centers, a fundamental requirement for ligand utility.

Chiral Ligands for Asymmetric Catalysis

The inherent chirality of this compound is a key feature that is exploited in the design of ligands for asymmetric catalysis. In this field, the primary goal is to develop catalysts that can selectively produce one of two possible enantiomeric products. nih.gov Chiral ligands achieve this by creating a specific three-dimensional environment around a metal center, which influences how a substrate binds and reacts. nih.gov

(R)-phenyl(pyridin-2-yl)methanol and its derivatives are recognized as important skeletons containing chiral alcohols that are widely used in the synthesis of various natural products and biologically active compounds. google.com The development of methods for the asymmetric synthesis of these chiral alcohols, such as through the asymmetric hydrogenation of the corresponding ketones, is a significant area of research. google.com High enantioselectivity (ee values above 99%) in these syntheses underscores the demand for enantiomerically pure building blocks like this compound for subsequent use in creating more complex chiral molecules, including specialized ligands. google.com The chiral alcohol moiety can be incorporated into larger ligand frameworks, where its stereochemistry directs the outcome of metal-catalyzed reactions, proving essential for producing enantiopure pharmaceuticals and other fine chemicals.

Precursor for Polydentate Nitrogen Ligands (e.g., Tris[(6-bromopyridin-2-yl)methyl]amine)

This compound serves as a structural model and precursor for building blocks used in the synthesis of polydentate ligands, which are molecules capable of binding to a central metal atom at multiple points. A prominent example of a related ligand is Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). iucr.orgdoaj.orgnih.gov This tripodal, tetradentate ligand, which features three 6-bromo-2-methylpyridine subunits attached to a central nitrogen atom, is a derivative of the well-studied Tris(2-pyridylmethyl)amine (TPA). iucr.orgdoaj.org

While the direct synthesis of TPABr3 often starts from the simpler (6-bromo-2-pyridyl)methanol, the underlying chemistry highlights the utility of the (6-bromopyridin-2-yl)methanol (B21163) core. iucr.org The synthesis involves converting the alcohol to a better leaving group, which then reacts with a nitrogen source to form the tripodal amine structure. The bromine atoms on the pyridine rings of TPABr3 remain available for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.

| Ligand Name | Abbreviation | Key Structural Feature | Related Precursor Alcohol | Denticity |

|---|---|---|---|---|

| Tris(2-pyridylmethyl)amine | TPA | Three pyridylmethyl arms | (Pyridin-2-yl)methanol | Tetradentate |

| Tris[(6-bromopyridin-2-yl)methyl]amine | TPABr3 | Three 6-bromo-pyridylmethyl arms | (6-Bromopyridin-2-yl)methanol | Tetradentate |

Role in Metal Complex Formation and Catalysis

Ligands derived from the (6-bromopyridin-2-yl) scaffold readily form stable coordination compounds with a variety of transition metals, including zinc, iron, and copper. doaj.orgnih.govnih.gov These metal complexes are of significant interest for their applications in catalysis and as models for the active sites of metalloenzymes. nih.gov

For instance, the oxidized form of the title compound, (6-bromopyridin-2-yl)phenyl ketone, can be reacted with an amine to form an α-iminopyridine ligand. This bidentate ligand chelates with zinc(II) chloride to form a distorted tetrahedral complex. nih.gov In this complex, the pyridine nitrogen and the imine nitrogen both bind to the zinc center, creating a stable five-membered ring. nih.gov Such complexes are crucial in the field of coordination chemistry and can serve as catalysts for various organic transformations. The ability of these ligands to stabilize metal ions in specific geometries is fundamental to their catalytic function.

| Precursor | Derived Ligand Type | Metal Ion | Complex Geometry | Potential Application |

|---|---|---|---|---|

| (6-bromopyridin-2-yl)phenyl ketone | α-Iminopyridine | Zinc(II) | Distorted Tetrahedral | Catalysis |

Scaffold for Medicinal Chemistry and Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous natural products and synthetic drugs. mdpi.com this compound embodies several characteristics of a valuable starting point for drug discovery, leveraging the proven biological relevance of the pyridine motif.

Synthesis of Bioactive Pyridine Derivatives

Pyridine-containing compounds exhibit a vast range of biological activities and are integral to many pharmaceuticals. nih.gov The this compound structure provides a robust template for generating libraries of novel pyridine derivatives for biological screening. The bromine atom is particularly significant, as it serves as a versatile functional handle for introducing diverse substituents via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows medicinal chemists to systematically modify the scaffold to optimize interactions with biological targets. For example, the phenyl group could be replaced with other aryl or heteroaryl moieties, and the bromine atom could be substituted with various functional groups to explore the structure-activity relationship (SAR) of the resulting compounds.

Development of Novel Chemical Scaffolds with Pharmacological Potential

The concept of privileged scaffolds is central to modern drug design, accelerating the discovery process by focusing on molecular frameworks known to interact with biological targets. nih.gov this compound is an excellent starting point for developing novel chemical scaffolds with pharmacological potential. Its key attributes include:

Three-Dimensional Structure: The chiral center provides a defined three-dimensional geometry, which is often crucial for selective binding to proteins and other biological macromolecules.

Modularity: The structure contains distinct regions—the bromopyridine ring, the phenyl ring, and the alcohol—that can be independently modified to fine-tune properties like potency, selectivity, and pharmacokinetics.

Synthetic Tractability: The presence of the bromine atom and the hydroxyl group allows for straightforward chemical modifications, enabling the rapid generation of a diverse library of analogues for screening. nih.gov

By using this compound as a core scaffold, researchers can develop new classes of molecules for various therapeutic areas, building upon the established importance of pyridine-based structures in medicine.

Building Block for Pyridine-Bridged Compounds in Pharmaceutical Synthesis

The pyridine motif is a ubiquitous and vital component in a vast array of pharmaceutical agents. vcu.edunih.gov The strategic incorporation of a pyridine ring within a drug molecule can significantly influence its pharmacological properties, including binding affinity, metabolic stability, and bioavailability. The compound this compound serves as a key precursor for creating pyridine-bridged structures, which act as scaffolds to connect different pharmacophores. acs.orgnih.gov

The bromine atom on the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the linkage of the pyridine core to other aromatic or aliphatic systems. This versatility is paramount in the modular synthesis of complex drug candidates.

Table 1: Key Cross-Coupling Reactions Utilizing Bromopyridine Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Base | C-N |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) co-catalyst, Base | C-C (sp2-sp) |

This table illustrates common cross-coupling reactions that can be employed with bromopyridine derivatives like this compound for the synthesis of complex organic molecules.

Precursor for Inhibitors of Biological Targets (e.g., TRK inhibitors)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.gov Dysregulation of TRK signaling, often due to genetic fusions, has been identified as a key driver in a variety of cancers. a-z.luresearchgate.net Consequently, the development of TRK inhibitors has become a significant focus in oncology research. nih.gov

The structural framework of this compound provides a valuable starting point for the synthesis of potent and selective TRK inhibitors. The pyridine and phenyl rings can be functionalized to interact with specific residues within the ATP-binding pocket of the TRK protein. frontiersin.org The bromo substituent offers a convenient handle for introducing various chemical moieties through cross-coupling reactions, allowing for the systematic optimization of inhibitor potency and selectivity. Research in this area focuses on designing molecules that can overcome acquired resistance to existing therapies, a common challenge in targeted cancer treatment. nih.gov

Intermediates for Advanced Materials

Beyond its pharmaceutical applications, this compound is a valuable intermediate in the creation of advanced materials with tailored properties.

Precursors for Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis. consensus.app Pyridine-based structures are frequently employed as organocatalysts due to the nucleophilic and basic nature of the pyridine nitrogen. researchgate.net The functional groups on this compound, including the hydroxyl group and the reactive bromine atom, can be modified to generate chiral catalysts for asymmetric synthesis. These catalysts can facilitate a wide range of chemical transformations with high enantioselectivity. nih.gov The development of novel pyridine-based organocatalysts is an active area of research, with the potential to provide more sustainable and efficient synthetic routes to valuable chemical products. researchgate.net

Materials with Tunable Properties (e.g., photosensitizers)

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species. This property is exploited in applications such as photodynamic therapy (PDT) for cancer treatment and in the development of advanced photocatalytic systems. nih.gov Pyridine-containing compounds have shown promise as photosensitizers due to their favorable photophysical properties. mdpi.comnih.gov

The aromatic system of this compound can be extended through chemical modification to create molecules with tailored absorption and emission characteristics. By introducing different substituents via the bromo group, researchers can fine-tune the electronic properties of the molecule, thereby controlling its performance as a photosensitizer. acs.org This allows for the design of materials that are activated by specific wavelengths of light, enhancing their efficacy and selectivity in various applications. mdpi.com

Exploration in Biochemical Sensing and Metal Chelation

The pyridine nitrogen and the hydroxyl group of this compound provide potential coordination sites for metal ions. This characteristic makes its derivatives interesting candidates for applications in biochemical sensing and metal chelation.

Pyridine-based fluorescent probes are being developed for the detection of various analytes, including metal ions and small molecules. mdpi.commdpi.com The binding of an analyte to the pyridine-containing sensor can induce a change in its fluorescence properties, allowing for sensitive and selective detection. nih.govacs.org By modifying the structure of this compound, it is possible to create sensors that are highly specific for a particular target. researchgate.net

Furthermore, the ability of pyridyl-containing ligands to chelate metal ions is of interest in various fields, including medicine and environmental science. researchgate.net Metal chelation therapy is used to treat heavy metal poisoning, and ligands that can selectively bind to toxic metal ions are of great therapeutic value. tcu.edu Derivatives of this compound could be explored for their potential to sequester specific metal ions, leading to new therapeutic agents or materials for environmental remediation.

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable synthetic methodologies. For (6-Bromopyridin-2-YL)(phenyl)methanol, future research will likely prioritize the replacement of traditional, often hazardous, reagents and solvents with more environmentally friendly alternatives. Key areas of investigation include the use of catalytic systems that minimize waste and allow for high atom economy.

Table 1: Comparison of Hypothetical Synthetic Routes for Pyridine (B92270) Derivatives

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

|---|---|---|

| Catalyst | Homogeneous, often stoichiometric | Heterogeneous, reusable, catalytic amounts |

| Solvents | Halogenated hydrocarbons, volatile organics | Water, ethanol, supercritical CO₂, or solvent-free |

| Reaction Type | Multi-step, sequential reactions | One-pot, multicomponent reactions (MCRs) |

| Atom Economy | Often low to moderate | High |

| Waste Generation | Significant, including heavy metals | Minimized, with recyclable components |

| Energy Input | High temperature, prolonged heating | Microwave-assisted, lower temperatures |

Integration of this compound into Flow Chemistry and Automation

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. d-nb.infoacs.org The integration of the synthesis of this compound into a continuous flow system could lead to higher yields and purity by enabling rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.govbeilstein-journals.org

Automated synthesis platforms, which combine flow reactors with real-time monitoring and machine learning algorithms for optimization, represent the next frontier. nih.gov Such systems could accelerate the discovery of optimal synthetic pathways for this compound and its derivatives. preprints.org This approach not only increases efficiency but also allows for the on-demand production of the compound, which is particularly valuable in pharmaceutical and materials science research. vcu.edu

Exploration of Novel Reactivity Modes and Catalytic Systems

The pyridine core of this compound is a versatile scaffold for further functionalization. Future research will undoubtedly focus on exploring novel reactivity modes, particularly through C–H bond activation. nih.govnih.gov Transition-metal and rare earth metal catalysis have shown great promise for the site-selective functionalization of pyridine rings, which could allow for the introduction of new functional groups at various positions on the molecule. beilstein-journals.org

Photoredox catalysis is another emerging area that enables unique chemical transformations under mild conditions. acs.org This strategy could be employed to generate pyridinyl radicals from this compound, opening up new pathways for coupling reactions. acs.org The development of novel catalyst systems, including organocatalysts and dual catalytic approaches, will be crucial for accessing new chemical space and synthesizing complex molecules derived from this parent compound.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The structural features of this compound, namely the pyridine nitrogen atom and the hydroxyl group, make it an excellent candidate for use as a ligand in supramolecular chemistry. nih.gov These functional groups can coordinate with metal ions to form well-defined, higher-order structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. depaul.edudepaul.edu

The bipyridyl-like motif that can be accessed from this compound is a cornerstone in the design of functional materials. researchgate.netrsc.org Future research will likely explore the self-assembly of this compound-based ligands with various metal centers to create novel materials with tailored properties, such as porosity for gas storage, catalytic activity, or specific photophysical characteristics for use in sensors and optoelectronics.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work provides a powerful tool for understanding and predicting chemical behavior. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netijcce.ac.irmdpi.com Such studies can provide insights into reaction mechanisms, predict the outcomes of catalytic cycles, and guide the design of new experiments. mdpi.com

By correlating theoretical calculations with experimental data, researchers can develop a deeper understanding of the molecule's properties. researchgate.net This synergistic approach can accelerate the discovery process by allowing for the in-silico screening of potential reaction conditions, catalysts, or derivative structures before committing to resource-intensive laboratory work. researchgate.net

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers |

| Spectroscopic Analysis | NMR/IR/UV-Vis spectra, electronic transitions | |

| Electronic Structure | HOMO/LUMO energies, molecular electrostatic potential | |

| Molecular Dynamics (MD) | Supramolecular Assembly | Conformation of complexes, binding energies |

| Material Properties | Stability of MOFs, diffusion of guest molecules |

| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Absorption and emission spectra, excited state behavior |

Application of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis. stanford.edu ML models, trained on vast datasets of chemical reactions, can predict the most likely products of a given set of reactants and reagents, as well as suggest optimal reaction conditions. nih.govmit.eduacs.org For this compound, AI could be used to identify novel and more efficient synthetic routes or to predict the conditions needed to maximize yield and selectivity. preprints.orgrsc.org

Furthermore, ML models can be employed in retrosynthesis, helping chemists to devise synthetic pathways for complex target molecules that incorporate the this compound scaffold. arxiv.org As these predictive models become more accurate, they will significantly reduce the amount of trial-and-error experimentation required, thereby accelerating the pace of chemical research and development. nih.govarxiv.org

Q & A

Q. What are the primary synthetic routes for (6-Bromopyridin-2-yl)(phenyl)methanol?

The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, 2-bromo-6-(hydroxymethyl)pyridine can be prepared by reducing a brominated pyridine carbonyl precursor (e.g., using LiAlH₄) . Alternative routes involve functionalization of pyridine derivatives with bromine and subsequent alcohol group introduction. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed to attach the phenyl group to the pyridine core .

Q. How is the compound characterized using spectroscopic methods?

- NMR Spectroscopy : The bromine atom induces distinct deshielding effects in H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm). The hydroxyl proton appears as a broad singlet (~δ 2.5–4.0 ppm) .

- IR Spectroscopy : A strong O–H stretch (~3200–3600 cm⁻¹) and C–Br vibration (~600 cm⁻¹) are key identifiers .

- Mass Spectrometry : The molecular ion peak at m/z 188 (M⁺) confirms the molecular weight, with fragmentation patterns reflecting Br loss .

Q. What are the critical physical properties relevant to handling this compound?

The compound has a melting point of 34–39°C and a boiling point of 246°C, requiring careful temperature control during synthesis. Its density (1.668 g/cm³) and flash point (210°F) necessitate proper storage in inert, cool environments .

Advanced Research Questions

Q. What challenges arise in optimizing enantiomeric excess (ee) during asymmetric synthesis?

Achieving high ee requires precise control of bioreduction conditions. For example, Leuconostoc pseudomesenteroides N13-mediated bioreduction of ketone precursors can yield (S)-enantiomers. Multi-response nonlinear programming models (e.g., inscribed design) optimize parameters like pH, temperature, and co-solvents to maximize ee (>99%) while minimizing byproducts .

Q. How do thermal decomposition pathways impact synthetic strategies?

At elevated temperatures (e.g., 100°C under 1.7 atm), pyridylcarbene intermediates form via nitrogen expulsion, leading to side products like 2-bromo-6-vinylpyridine or cyclopropane derivatives. This necessitates low-temperature protocols or inert atmospheres to suppress decomposition .

Q. How can crystallographic data contradictions be resolved for derivatives?

SHELX programs (e.g., SHELXL) are critical for refining high-resolution or twinned crystal structures. ORTEP-III visualizes thermal ellipsoids to assess positional disorder, while SHELXPRO interfaces with macromolecular data to resolve ambiguities in bond lengths/angles .

Q. What role does the bromine substituent play in cross-coupling reactions?

The bromine atom acts as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). For instance, in Pd(OAc)₂/K₂S₂O₈ systems, bromopyridinyl groups couple efficiently with aryl boronic acids or amines to form biaryl or aminopyridine derivatives .

Q. How does steric hindrance from the phenyl group influence reactivity?

The phenyl moiety introduces steric constraints, slowing nucleophilic attacks on the pyridine ring. Computational modeling (DFT) can predict regioselectivity in substitution reactions, guiding solvent choice (e.g., polar aprotic DMSO enhances electrophilicity at the 6-position) .

Methodological Considerations

- Synthetic Design : Prioritize LiAlH₄ reduction for alcohol group introduction due to its high efficiency (>90% yield) .

- Analytical Validation : Combine XRD (for crystal packing analysis) with HPLC-MS to trace decomposition byproducts .

- Stability Testing : Monitor thermal degradation via TGA/DSC to establish safe operating ranges (<80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.